Boc-D-ala-onp

描述

香叶酮是一种天然存在的有机化合物,属于萜类化合物。其结构独特,包括一个萜烯骨架和一个酮基。香叶酮通常存在于某些植物物种中,例如木兰属植物 (Magnolia sprengeri)和胡椒属植物 (Piper wallichii)。这种化合物以其独特的芳香特性而闻名,常用于香料工业。

准备方法

香叶酮可以通过天然提取和化学合成两种方法获得。

天然提取: : 香叶酮是从木兰属植物 (Magnolia sprengeri)和胡椒属植物 (Piper wallichii)等植物中提取的。提取过程涉及使用乙醇或醚等溶剂从植物材料中分离该化合物。

化学合成: : 香叶酮的合成路线涉及从基于萜烯的化合物开始。一种常见的方法包括使用二乙酸酯中间体,然后通过一系列涉及甲苯磺酰苯酚中间体的反应将其转化为香叶酮。 反应条件通常涉及使用催化剂和特定的温度控制以确保最终产物的正确立体化学 .

化学反应分析

香叶酮会发生各种类型的化学反应,包括:

氧化: : 根据所用试剂和条件的不同,香叶酮可以被氧化形成不同的产物。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: : 该化合物可以被还原形成醇或其他还原形式。硼氢化钠和氢化锂铝是这些反应中常用的还原剂。

取代: : 香叶酮可以参与取代反应,其中官能团被其他基团取代。这些反应通常需要特定的催化剂和条件才能有效进行。

主要产物: : 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

科学研究应用

香叶酮在科学研究中具有广泛的应用:

化学: : 在化学中,香叶酮被用作研究反应机理和开发新的合成方法的模型化合物。

生物学: : 该化合物因其潜在的生物活性而受到研究,包括其作为基质金属蛋白酶抑制剂的作用。 这使其成为癌症和组织重塑等领域研究的候选者 .

医学: : 香叶酮对某些酶的抑制作用使其成为潜在的治疗剂。 正在进行研究以探索其在治疗各种疾病(包括炎症性疾病和癌症)中的应用 .

作用机制

香叶酮的作用机制涉及其与特定分子靶点的相互作用。主要靶点之一是基质金属蛋白酶,这些酶参与细胞外基质成分的分解。香叶酮通过与这些酶的活性位点结合来抑制这些酶,从而阻止其催化活性。 这种抑制会导致组织重塑和炎症减少 .

相似化合物的比较

香叶酮属于更广泛的一类化合物,称为新木脂素。类似的化合物包括:

胡椒酮: 另一种对基质金属蛋白酶具有类似抑制活性的新木脂素。

胡椒内酰胺 C: 以其抗血小板聚集活性而闻名。

杜洛帕芬特: 一种有效的血小板活化因子拮抗剂。

生物活性

Boc-D-Ala-ONP (Boc-D-alanine 4-nitrophenyl ester) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of peptide synthesis and enzymatic reactions. This article explores the biological activity of this compound, including its mechanism of action, biochemical pathways, pharmacokinetics, and relevant case studies.

Target of Action

this compound primarily serves as a substrate in enzymatic reactions, particularly for serine proteases. It is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured, thus allowing researchers to assess enzyme activity .

Mode of Action

The compound is utilized in peptide synthesis, where it interacts with amino acids to form peptide bonds. This process is crucial for the development of various peptides that play significant roles in biological functions.

Biochemical Pathways

this compound participates in several biochemical pathways by facilitating the formation of peptides. These peptides can influence numerous physiological processes, including signaling pathways and metabolic functions.

Pharmacokinetics

The pharmacokinetics of this compound largely depend on its application context. As a synthetic compound used in laboratory settings, its bioavailability is typically determined by the conditions under which it is employed, such as pH and temperature. Its stability can be influenced by the presence of other chemicals during peptide synthesis.

Enzymatic Activity Studies

A study investigated the enzymatic activity of native and immobilized Alcalase using this compound as a substrate. The study found that the enzyme's activity could be spectrometrically determined by measuring the conversion of this compound to 4-nitrophenol at 405 nm. The results indicated that immobilization techniques could enhance enzyme stability and activity .

Kinetic Analysis

Research has shown that this compound can be hydrolyzed by various nucleophiles, including imidazole and thiol compounds. Kinetic studies revealed the rate constants for these reactions, demonstrating that this compound serves as a valuable model substrate for understanding peptide catalysis mechanisms .

Case Studies

属性

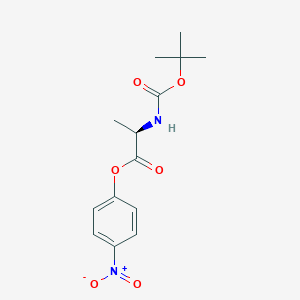

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。